1-Cyclopropylpropane-2-sulfonamide

Description

Evolution of Sulfonamide Chemistry in Complex Molecule Construction

The sulfonamide functional group, characterized by a sulfuryl group connected to an amine (-SO₂NH₂), is a cornerstone in medicinal and synthetic organic chemistry. ijarsct.co.inresearchgate.net Initially recognized for the development of sulfa drugs, the first class of synthetic antimicrobial agents, the role of sulfonamides has expanded dramatically. ajchem-b.comuol.edu.pk They are now considered priority structural motifs in the pharmaceutical industry, found in a wide array of therapeutic agents beyond antibiotics, including treatments for cancer, diabetes, and central nervous system disorders. ajchem-b.comthieme-connect.com

The synthesis of sulfonamides has evolved from classical methods to more sophisticated and efficient strategies. The most traditional and widely used method involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. ijarsct.co.in While effective, this method's scope can be limited by the reactivity of the amine. ijarsct.co.in In recent years, significant research has focused on developing novel synthetic pathways. researchgate.netresearchgate.net These modern methodologies include:

Transition-Metal-Free Synthesis : These methods often utilize alternative activating agents or conditions to avoid potentially toxic or expensive metal catalysts. ijarsct.co.in

Direct Synthesis from Thiols : Innovative one-pot procedures have been developed to convert thiols directly into sulfonamides through oxidative processes, offering a more streamlined synthetic route. rsc.org

C-N Cross-Coupling Reactions : Catalyzed reactions, for instance using copper or ruthenium, enable the formation of the crucial C-N bond in N-aryl sulfonamides, a common structure in many pharmaceuticals. thieme-connect.com

C-H Amination/Sulfonamidation : The direct functionalization of C-H bonds to introduce a sulfonamide group represents a highly atom-economical approach that avoids pre-functionalization of starting materials. thieme-connect.com

These advancements have made the sulfonamide scaffold more accessible and adaptable, allowing chemists to incorporate it into increasingly complex molecular architectures. researchgate.net

Cyclopropane (B1198618) Derivatives as Versatile Building Blocks in Modern Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a highly valuable building block in modern chemistry. scientificupdate.comiris-biotech.de Despite its high ring strain, which makes it challenging to produce, this feature also imparts unique reactivity. jst.go.jpwikipedia.org In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group is a strategic tool used to fine-tune the properties of drug candidates. iris-biotech.deacs.org Over the last decade, numerous new chemical entities containing a cyclopropyl group have received FDA approval. scientificupdate.com

The utility of the cyclopropane motif stems from several key characteristics:

Conformational Rigidity : The rigid structure of the ring can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. iris-biotech.denih.gov

Metabolic Stability : The C-H bonds in a cyclopropane ring are stronger than those in typical aliphatic chains, which can increase the metabolic stability of a drug by preventing enzymatic degradation. scientificupdate.comacs.org

Potency and Selectivity : The unique electronic properties and three-dimensional shape of the cyclopropyl group can enhance binding potency and reduce off-target effects. scientificupdate.comacs.org

Synthetic Versatility : Cyclopropane derivatives can undergo various ring-opening reactions, making them useful three-carbon synthons for constructing larger, more complex structures. jst.go.jp

The synthesis of cyclopropanes, or cyclopropanation, can be achieved through several methods, including the Simmons-Smith reaction, reactions involving diazo compounds and metal catalysis, and intramolecular cyclization reactions. wikipedia.orgnih.gov

Contextualization of 1-Cyclopropylpropane-2-sulfonamide within Alkyl Sulfonamide and Cyclopropane Structural Motifs

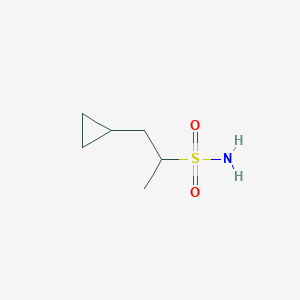

This compound is a molecule that integrates the structural features of both an alkyl sulfonamide and a cyclopropane derivative. Its chemical structure consists of a propane (B168953) backbone, with a sulfonamide group attached to the second carbon and a cyclopropyl group attached to the first carbon.

The synthesis of this specific compound would logically proceed via the classical method of sulfonamide formation. This would involve the reaction of 2-cyclopropylpropan-1-amine (B13187981) with a suitable sulfonylating agent, or alternatively, the reaction of cyclopropylamine (B47189) with propane-2-sulfonyl chloride. evitachem.com This places the molecule firmly within the established reactivity and synthetic paradigms of sulfonamide chemistry.

Structurally, the molecule combines the properties of its constituent parts:

The sulfonamide group provides polarity and hydrogen bonding capabilities (both donor and acceptor), which can influence solubility and interactions with biological macromolecules. thieme-connect.com

The isopropyl group attached to the sulfonyl moiety provides a simple alkyl scaffold.

The cyclopropyl group introduces conformational rigidity and the unique electronic character associated with this strained ring system. nih.gov

This combination of a flexible alkyl chain, a polar sulfonamide linker, and a rigid cyclopropyl ring makes this compound and its isomers interesting scaffolds for further chemical exploration and as building blocks in the design of new molecules.

Data Tables

Table 1: Profile of this compound and Related Isomers

| Property | This compound | N-cyclopropylpropane-2-sulfonamide | 2-cyclopropylpropane-1-sulfonamide |

| CAS Number | 1600484-63-6 sigmaaldrich.com | 1339457-43-0 bldpharm.comsigmaaldrich.com | 112639897 (CID) uni.lu |

| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₃NO₂S | C₆H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol | 163.24 g/mol | 163.24 g/mol |

| Synonyms | Enamine-ENA947396600 | - | - |

| InChIKey | Not readily available | QMBPZIBISGBCEF-UHFFFAOYSA-N uni.lu | LAUCIYJYESWXEB-UHFFFAOYSA-N uni.lu |

| Structure | A propane chain with a cyclopropyl group at C1 and a sulfonamide group at C2. | An isopropyl group attached to the sulfur of a sulfonamide, which is N-substituted with a cyclopropyl ring. | A propane chain with a cyclopropyl group at C2 and a sulfonamide group at C1. |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFCNXKQAGUZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Structural Analysis and Conformational Landscapes of 1 Cyclopropylpropane 2 Sulfonamide

Computational Chemistry for Molecular Structure Elucidation

Computational chemistry provides powerful tools for investigating molecular structures and properties at the atomic level, offering insights that can be difficult to obtain through experimental methods alone. For 1-Cyclopropylpropane-2-sulfonamide, computational approaches are indispensable for mapping its complex potential energy surface.

Density Functional Theory (DFT) is a robust computational method frequently used to determine the electronic structure and predict the ground state geometries of organic molecules with a favorable balance of accuracy and computational cost. nih.govnih.gov For this compound, geometry optimizations are typically performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X, combined with Pople-style basis sets like 6-311++G(d,p). researchgate.netresearchgate.netnih.gov This level of theory is effective for accurately modeling the positions of atoms, bond lengths, and bond angles.

Below is an interactive table presenting plausible optimized geometric parameters for the ground state of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-N | ~1.64 Å |

| Bond Length | S-C (propane) | ~1.77 Å |

| Bond Length | C-C (cyclopropyl) | ~1.51 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | O-S-N | ~105° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C(propane)-S-N-H | Varies with conformation |

Note: These values are representative and derived from typical results for similar sulfonamide structures. mdpi.commdpi.com

While DFT is a workhorse for geometry optimization, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different perspective on electronic structure without reliance on empirical parameters. These methods are valuable for characterizing the nature of chemical bonds through techniques like Natural Bond Orbital (NBO) analysis.

NBO analysis can elucidate charge distribution, hybridization, and donor-acceptor interactions within the molecule. For this compound, this analysis would reveal the highly polarized nature of the S=O bonds and the electronic environment of the sulfonamide nitrogen. The stability of different conformers is often linked to the hybridization of the sulfonamide nitrogen, which can be assessed by examining its electronic properties. cdnsciencepub.com The analysis of electron density flow upon rotation around the S-N bond can also explain the origins of rotational barriers. cdnsciencepub.com

Conformational Analysis of the Cyclopropyl (B3062369) and Propane (B168953) Chains

Rotation around the sulfur-nitrogen (S-N) bond in sulfonamides is restricted, leading to distinct, stable conformers. researchgate.net The energy barrier to this rotation is influenced by both steric hindrance and electronic effects. chemrxiv.orgacs.org The lone pair on the nitrogen atom and the bulky substituents (the isopropyl-like group on one side and the cyclopropylmethyl group on the other) create significant steric and electronic repulsion that governs the preferred rotational geometry.

Theoretical calculations can map the potential energy surface as a function of the H-N-S-C dihedral angle. Studies on similar sulfonamides show that the most stable conformations are often staggered, where the nitrogen lone pair is anti-periplanar to one of the sulfonyl oxygens to minimize lone pair-bond pair repulsions. Eclipsed conformations, where the N-H bond aligns with an S=O bond, are typically higher in energy. The energy difference between these states defines the rotational barrier, which for many sulfonamides falls in the range of 10-20 kJ/mol.

The following table shows a hypothetical energy profile for rotation around the S-N bond.

| Dihedral Angle (H-N-S-C) | Conformation | Relative Energy (kJ/mol) |

| ~60° | Staggered (Gauche) | 0 (Global Minimum) |

| 120° | Eclipsed | ~18 |

| 180° | Staggered (Anti) | ~5 |

| 240° | Eclipsed | ~18 |

Note: The exact values depend on the specific interactions within this compound.

The cyclopropane (B1198618) ring is a dominant structural feature that significantly impacts the molecule's conformation. Cyclopropane possesses high ring strain due to its compressed C-C-C bond angles (60°) and the eclipsed arrangement of its hydrogen atoms, which introduces considerable torsional strain. saskoer.calibretexts.org

This inherent strain has a profound effect on adjacent substituents. The rigid geometry of the cyclopropyl ring constrains the rotational freedom of the attached propane chain. rsc.orgchemistryworld.com The C-C bonds of the cyclopropane ring have enhanced π-character, which can influence electronic interactions with the rest of the molecule. acs.org To minimize steric clashes between the hydrogens of the cyclopropyl ring and the propane chain, the molecule will adopt a conformation that orients these groups away from each other. This "cyclopropyl effect" can lead to surprising conformational preferences, sometimes favoring axial-like arrangements for adjacent groups that would typically prefer equatorial positions in a less strained system. rsc.org In this compound, this effect will likely dictate a specific, relatively rigid orientation of the C1-C2 bond of the propane chain relative to the sulfonamide core.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from electronic structure calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.netsciensage.infoorientjchem.org These indices are calculated from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.comicontechjournal.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." researchgate.net

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. mdpi.comresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net

The table below provides hypothetical values for the quantum chemical descriptors of this compound, calculated at the DFT level.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| EHOMO | - | -6.5 eV | Indicates electron-donating capability |

| ELUMO | - | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Suggests high chemical stability |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV | Indicates resistance to deformation |

| Chemical Potential (μ) | -(I + A) / 2 | -3.65 eV | Measures electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 2.34 eV | Measures electrophilic character |

Note: These values are illustrative and based on typical ranges reported for sulfonamide derivatives. mdpi.comicontechjournal.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the orbital from which electrons are most easily donated, represents the molecule's nucleophilic or electron-donating capability. malayajournal.org Conversely, the LUMO is the lowest-energy orbital that can accept electrons, indicating the molecule's electrophilic or electron-accepting sites. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgmdpi.com

For this compound, the HOMO is predicted to be localized primarily on the sulfonamide moiety, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. The LUMO is anticipated to be an antibonding orbital, likely distributed across the sulfur-oxygen and sulfur-nitrogen bonds. The cyclopropyl group, known to possess π-like character in its C-C bonds, may also contribute to the molecular orbitals near the frontier region. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Lone pairs on Nitrogen and Oxygen atoms of the sulfonamide group. | Electron Donor (Nucleophilic Center) |

| LUMO | Antibonding orbitals (σ*) of S=O and S-N bonds. | Electron Acceptor (Electrophilic Center) |

| HOMO-LUMO Gap | The energy difference dictates the molecule's polarizability and reactivity. A smaller gap implies higher reactivity. | Indicator of Chemical Stability and Reactivity |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) maps, also known as Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de They are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting how a molecule will interact with other chemical species. libretexts.orguni-muenchen.de

The color scheme in an EPS map typically uses red to denote regions of most negative electrostatic potential (electron-rich) and blue to indicate regions of most positive electrostatic potential (electron-poor). Intermediate potentials are represented by orange, yellow, and green. malayajournal.org For this compound, the most negative potential (red) is expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group, making this a prime site for interaction with electrophiles or for hydrogen bonding. The nitrogen atom would also exhibit negative potential. In contrast, the hydrogen atom attached to the sulfonamide nitrogen (N-H) is predicted to be the most electron-poor region (blue), rendering it the most likely site for deprotonation or hydrogen bond donation.

Table 2: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on EPS Map | Predicted Reactivity |

| Sulfonyl Oxygen Atoms (S=O) | Highly Negative | Red | Nucleophilic; Hydrogen Bond Acceptor |

| Sulfonamide Nitrogen Atom | Negative | Orange/Yellow | Nucleophilic Center |

| Sulfonamide Hydrogen Atom (N-H) | Highly Positive | Blue | Electrophilic; Hydrogen Bond Donor; Acidic Proton |

| Cyclopropyl & Isopropyl C-H Bonds | Near Neutral / Slightly Positive | Green/Light Blue | Generally Unreactive |

Predicted Spectroscopic Parameters for Research Applications

Computational chemistry allows for the prediction of various spectroscopic parameters, providing valuable data that can aid in the identification and structural elucidation of new compounds.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Predicting NMR chemical shifts computationally can guide the interpretation of experimental spectra. scm.com Chemical shifts (δ) are influenced by the local electronic environment of each nucleus; shielded nuclei appear at higher fields (lower δ values), while deshielded nuclei appear at lower fields (higher δ values). libretexts.org

For this compound, theoretical predictions for ¹H and ¹³C NMR spectra can be estimated based on the chemical environment of each atom. The protons on the cyclopropyl ring are expected to appear at a characteristically high field (low ppm value) due to the ring's unique electronic structure. The methine (CH) proton of the isopropyl group will be a multiplet at a lower field than its methyl (CH₃) protons due to the influence of the adjacent electron-withdrawing sulfonamide group. The sulfonamide (NH) proton is expected to be a broad singlet with a chemical shift that can be highly variable depending on solvent and concentration. hw.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Cyclopropyl | -CH- | ~2.1 - 2.5 | ~25 - 35 | Multiplet |

| Cyclopropyl | -CH₂- | ~0.4 - 0.8 | ~3 - 10 | Multiplet |

| Isopropyl | -CH- | ~3.0 - 3.5 | ~50 - 60 | Multiplet |

| Isopropyl | -CH₃ | ~1.2 - 1.5 | ~20 - 25 | Doublet |

| Sulfonamide | -NH- | ~5.0 - 8.0 (variable) | N/A | Broad Singlet |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary. libretexts.orgsigmaaldrich.com

Computational Vibrational Spectroscopy (Infrared and Raman)

Computational methods, often employing Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. rsc.orgchimia.ch These techniques are powerful for identifying the functional groups present in a molecule. chemrxiv.org

For this compound, the most characteristic vibrations are associated with the sulfonamide group. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected. The stretching vibrations for the S-N and N-H bonds also provide key diagnostic peaks. While harmonic calculations are common, more accurate predictions often require accounting for anharmonicity. rsc.orgtu-braunschweig.de

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR |

| Asymmetric Stretch (ν_as) | SO₂ | ~1310 - 1350 | Strong |

| Symmetric Stretch (ν_s) | SO₂ | ~1140 - 1160 | Strong |

| N-H Stretch (ν) | N-H | ~3200 - 3350 | Medium, Broad |

| S-N Stretch (ν) | S-N | ~890 - 920 | Medium |

| C-H Stretch (ν) | Aliphatic (Isopropyl, Cyclopropyl) | ~2850 - 3000 | Medium-Strong |

Note: These predictions are based on typical frequency ranges for sulfonamides. rsc.org

Mass Spectrometry Fragmentation Pathway Prediction and Ion Mobility Modeling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound, electrospray ionization (ESI) in positive mode would likely produce a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this ion would lead to predictable fragmentation pathways.

Common fragmentation patterns for sulfonamides include the cleavage of the sulfur-nitrogen bond and the neutral loss of sulfur dioxide (SO₂, 64 Da). researchgate.netnih.gov The fragmentation of this compound would likely involve several key pathways:

Cleavage of the S-N bond: This could lead to the formation of an isopropylsulfonyl cation or a protonated cyclopropylamine (B47189) fragment.

Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides, which may also be observed here, leads to an [M+H - SO₂]⁺ ion. nih.gov

Loss of the isopropyl or cyclopropyl group: Cleavage of the C-S or N-C bonds can result in the loss of these alkyl groups.

Ion mobility modeling provides information about the size and shape of an ion in the gas phase, measured as a collision cross-section (CCS). For the protonated adduct [M+H]⁺ of this compound (m/z 164.07), a predicted CCS value has been calculated to be approximately 130.2 Ų. uni.lu This theoretical value can be compared with experimental data to aid in confident identification.

Table 5: Predicted ESI-MS Fragmentation for this compound

| Ion | m/z (Predicted) | Formula | Proposed Origin |

| [M+H]⁺ | 164.07 | [C₆H₁₄NO₂S]⁺ | Protonated Molecular Ion |

| [M+H - C₃H₆]⁺ | 122.04 | [C₃H₈NO₂S]⁺ | Loss of propene from isopropyl group |

| [M+H - SO₂]⁺ | 100.09 | [C₆H₁₄N]⁺ | Neutral loss of sulfur dioxide |

| [C₃H₇]⁺ | 43.05 | [C₃H₇]⁺ | Isopropyl cation |

| [C₃H₅NH₂ + H]⁺ | 58.07 | [C₃H₈N]⁺ | Protonated cyclopropylamine from S-N cleavage |

Reactivity and Reaction Mechanisms of 1 Cyclopropylpropane 2 Sulfonamide

Chemical Transformations of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) is a key functional group in many pharmaceuticals and is known for its diverse reactivity.

Nucleophilic Substitution Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group can act as a nucleophile, participating in various substitution reactions.

N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be replaced by alkyl or aryl groups. This is typically achieved by reacting the sulfonamide with an appropriate electrophile, such as an alkyl halide or an aryl halide, often in the presence of a base. For instance, copper-catalyzed N-arylation of sulfonamides with aryl boronic acids is a known transformation that can yield N-aryl sulfonamides in high quantities. ekb.eg Similarly, ruthenium complexes can catalyze the "borrowing hydrogen" methodology to produce secondary sulfonamides from primary sulfonamides and alcohols. ekb.eg

Formation of Complex Sulfonamides: Sulfonyl chlorides are versatile building blocks that readily react with amines to form more complex sulfonamides. sigmaaldrich.com This reactivity is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.

Oxidation and Reduction Pathways of the Sulfonyl Group

Reduction of the Sulfonyl Group: The reduction of a sulfonamide can lead to the formation of a sulfinic acid or a thiol, though this transformation can be challenging. Strong reducing agents are typically required. The amide portion of the sulfonamide can also be reduced under certain conditions. evitachem.com

Oxidative Reactions: While the sulfur in the sulfonyl group is already in a high oxidation state, the sulfonamide moiety can be involved in oxidative processes. For example, the oxidation of glutathione (B108866) (GSH) by hypochlorous acid can lead to the formation of a cyclic sulfonamide derivative. nih.gov

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a strained three-membered ring system that can undergo a variety of unique reactions.

Ring-Opening Reactions and Their Mechanistic Investigations

The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be induced by various means.

Thermally, Photochemically, or Catalytically Induced Ring-Opening: The release of ring strain provides a driving force for these reactions. nih.gov For example, vinylcyclopropanes can rearrange to cyclopentenes at high temperatures. nih.gov Computational studies using DFT molecular dynamics can be employed to explore the mechanisms of such ring-opening reactions, for instance, by radical species. researchgate.net The presence of substituents on the cyclopropane ring can significantly influence the regioselectivity and stereoselectivity of the ring-opening process.

Rearrangement Reactions Involving Cyclopropyl (B3062369) Carbinyl Systems

Rearrangement reactions are common for compounds containing cyclopropyl groups, especially when a reactive intermediate is formed adjacent to the ring.

Cyclopropylcarbinyl-Homoallyl Rearrangement: A classic rearrangement involving a cyclopropyl group is the cyclopropylcarbinyl-homoallyl rearrangement. When a carbocation is generated on a carbon atom attached to a cyclopropane ring (a cyclopropylcarbinyl cation), it can rearrange to a homoallyl cation, leading to a ring-opened product.

Smiles Rearrangement: Sulfonamides can participate in Smiles rearrangements, which are intramolecular nucleophilic aromatic substitution reactions. nih.gov This type of rearrangement can be used to construct sterically hindered molecules. nih.gov

Stevens Rearrangement: This reaction involves the rearrangement of quaternary ammonium (B1175870) and sulfonium (B1226848) salts in the presence of a strong base. wikipedia.org While not directly involving a sulfonamide, it highlights the types of rearrangements that can occur in related systems. wikipedia.org

Investigating Reaction Mechanisms and Transition States

Understanding the detailed mechanisms of these reactions often requires a combination of experimental and computational methods.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for studying reaction mechanisms and predicting product distributions. chemrxiv.org For example, DFT can be used to model the transition states of cyclopropane ring-opening reactions and to understand the factors that control the reaction pathway. researchgate.netchemrxiv.org

Spectroscopic Techniques: Techniques such as NMR and mass spectrometry are crucial for identifying the products of reactions and for elucidating the structures of intermediates. nih.gov For instance, these methods were used to confirm the structure of a cyclic sulfonamide formed from the oxidation of glutathione. nih.gov

Table of Reaction Types and Conditions:

| Reaction Type | Functional Group Involved | Typical Reagents/Conditions | Product Type |

| N-Alkylation | Sulfonamide | Alkyl halide, Base | N-Alkyl sulfonamide |

| N-Arylation | Sulfonamide | Aryl boronic acid, Copper catalyst | N-Aryl sulfonamide |

| Reduction | Sulfonyl Group | Strong reducing agents | Sulfinic acid, Thiol |

| Ring-Opening | Cyclopropane | Heat, Light, Catalyst | Acyclic compound |

| Rearrangement | Cyclopropyl/Sulfonamide | Acid/Base catalysis, Heat | Isomeric product |

Computational Elucidation of Elementary Steps

A comprehensive search of available scientific literature did not yield specific computational studies on the elementary reaction steps of 1-Cyclopropylpropane-2-sulfonamide. However, computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the reactivity of related sulfonamides. researchgate.netmdpi.commdpi.comnih.gov These studies provide a framework for predicting the likely reactive sites of this compound.

General computational studies on sulfonamides suggest that the nitrogen atom of the sulfonamide group and the adjacent carbon atoms are key reactive sites. researchgate.net For instance, in the chlorination of sulfonamide antibiotics, DFT calculations have successfully predicted that the reactive sites are located on the 4-aminobenzenesulfonamide structure. researchgate.net For this compound, it can be inferred that the nitrogen atom, with its lone pair of electrons, is a primary site for electrophilic attack. The hydrogen atom attached to the nitrogen is acidic and can be abstracted by a base. The carbon atom attached to the sulfonamide group is also activated towards nucleophilic substitution.

Furthermore, computational studies on the atmospheric oxidation of methane (B114726) sulfonamide initiated by hydroxyl radicals have shown that the abstraction of a hydrogen atom from the -NH2 group is the major initial step, with a calculated barrier height of approximately 2.3 kcal mol⁻¹. acs.org This suggests that reactions of this compound involving radical intermediates would likely initiate at the N-H bond.

Table 1: Predicted Reactive Sites of this compound Based on General Computational Studies of Sulfonamides

| Reactive Site | Type of Reactivity | Rationale from Related Studies |

| Sulfonamide N-H | Acidic Proton Abstraction, Radical Formation | The N-H proton is acidic and can be removed by a base. Radical abstraction of the H-atom is a likely initiation step in radical reactions. acs.org |

| Sulfonamide Nitrogen | Nucleophilic Attack | The lone pair on the nitrogen atom makes it a nucleophilic center. |

| Carbon α to Sulfonamide | Electrophilic Center | The electron-withdrawing sulfonamide group makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. |

| Cyclopropyl Ring | Ring Opening | The inherent strain of the cyclopropane ring can lead to ring-opening reactions under certain conditions, although this is less common than reactions at the sulfonamide moiety. |

Kinetic Studies and Rate-Determining Steps for Derivatization Reactions

Specific kinetic data and studies on the rate-determining steps for the derivatization of this compound are not available in the reviewed literature. However, kinetic studies on the reactions of other vinyl sulfonamides have provided insights into their reactivity as Michael acceptors. acs.org These studies have shown that the reactivity is influenced by the substituents on the nitrogen atom and the electronic nature of the vinyl group. acs.org

For derivatization reactions of this compound, such as N-alkylation or N-acylation, the rate-determining step would likely be the nucleophilic attack of the sulfonamide nitrogen on the electrophile. The rate of such reactions would be influenced by steric hindrance from the isopropyl and cyclopropyl groups, as well as the strength of the electrophile.

Kinetic studies on the degradation of sulfonamide antibiotics have shown that they generally follow first-order kinetics. researchgate.net For example, the derivatization of sulfamethoxazole (B1682508) with (trimethylsilyl)diazomethane to form N1-methyl-sulfamethoxazole was optimized by screening reaction temperatures, times, and reagent equivalents, indicating that these parameters significantly influence the reaction rate and yield. nih.gov

Table 2: Postulated Factors Influencing Reaction Rates of this compound Derivatization

| Factor | Influence on Reaction Rate | General Principle from Related Studies |

| Steric Hindrance | Decreases rate | The bulky isopropyl and cyclopropyl groups can hinder the approach of reactants to the sulfonamide core. |

| Electrophile Strength | Increases rate | A more reactive electrophile will lead to a faster reaction. |

| Base Strength (for N-deprotonation) | Increases rate | A stronger base will more readily deprotonate the sulfonamide, increasing the concentration of the more nucleophilic sulfonamide anion. |

| Solvent Polarity | Variable | The effect of solvent polarity will depend on the specific reaction mechanism and the nature of the transition state. |

| Temperature | Increases rate | Higher temperatures generally increase reaction rates by providing more kinetic energy to the reacting molecules. nih.gov |

Stereochemical Outcomes of Relevant Transformations (e.g., Walden inversion)

The carbon atom of the propane (B168953) chain to which the cyclopropyl and isopropyl groups are attached is a stereocenter. Therefore, reactions occurring at this center can have specific stereochemical outcomes. While no studies have been found that specifically detail transformations at this center for this compound, general principles of stereochemistry can be applied.

For instance, a nucleophilic substitution reaction at the chiral carbon, should a suitable leaving group be present, would likely proceed via an S_N2 mechanism. This would result in a Walden inversion of the stereocenter, where the configuration of the product is opposite to that of the reactant.

Relevant to the stereochemistry of the cyclopropyl moiety, research on the synthesis of cyclopropylamines has demonstrated highly stereoselective methods. For example, the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes has been achieved with high diastereoselectivity. chemrxiv.org Similarly, a copper-catalyzed aminoboration of methylenecyclopropanes provides access to (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner, which can then be converted to trans-2-arylcyclopropylamine derivatives. acs.orgnih.gov A general route for the synthesis of cis and trans isomers of indol-3-yl cyclopropyl amines has also been reported, involving the chromatographic separation of stereoisomers. tandfonline.com These examples highlight that reactions involving the formation or modification of the cyclopropylamine (B47189) structure can be controlled to yield specific stereoisomers.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

The presence of multiple functional groups in this compound makes regioselectivity and chemoselectivity crucial considerations in its reactions.

Regioselectivity refers to the preference for reaction at one site over another. In the case of this compound, potential reaction sites include the N-H bond, the S-N bond, the C-S bond, and the C-H bonds of the alkyl and cyclopropyl groups. Studies on the radical cyclization of unsaturated sulfonamides have shown that the regioselectivity can be controlled by factors such as vinylic halogen substitution. nih.gov For aryl sulfonamides, directed C-H functionalization has been achieved with high regioselectivity using a variety of metal catalysts. shu.ac.ukresearchgate.net

Chemoselectivity is the preferential reaction of one functional group in the presence of others. For sulfonamides, chemoselective cleavage of the S-N bond is a common transformation. For example, the deprotection of N-arylsulfonamides can be achieved chemoselectively under acidic conditions with trifluoromethanesulfonic acid, with the outcome (deprotection versus sulfonyl group migration) depending on the electronic nature of the aryl group. organic-chemistry.orgacs.org Electrochemical methods have also been developed for the highly chemoselective cleavage of sulfonimides to sulfonamides, without affecting the sulfonamide bond itself. nih.govacs.org Furthermore, aluminum halides have been shown to exhibit complementary reactivities for the chemoselective cleavage of C-N bonds in amides and sulfonamides. nih.gov

Table 3: Predicted Regio- and Chemoselectivity of this compound in Various Reactions

| Reaction Type | Predicted Selectivity | Rationale from Related Studies |

| N-Alkylation/Acylation | High chemoselectivity for the nitrogen atom | The sulfonamide nitrogen is the most nucleophilic site. |

| Deprotection (if N-substituted) | High chemoselectivity for the S-N bond | Acidic or reductive conditions can selectively cleave the S-N bond. organic-chemistry.orgacs.org |

| C-H Functionalization | Regioselectivity dependent on directing groups and catalysts | Directed C-H activation can lead to functionalization at specific C-H bonds, though steric hindrance from the isopropyl and cyclopropyl groups will play a significant role. shu.ac.ukresearchgate.net |

| Oxidation | Chemoselectivity for the sulfur atom or adjacent C-H bonds | The sulfur atom can be oxidized to a higher oxidation state. The C-H bonds adjacent to the sulfonamide or on the cyclopropyl ring could also be sites of oxidation. |

Role of 1 Cyclopropylpropane 2 Sulfonamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Structurally Related Sulfonamides

The primary sulfonamide group (–SO₂NH₂) in 1-Cyclopropylpropane-2-sulfonamide is a key reactive site, serving as a handle for the synthesis of a wide array of N-substituted sulfonamides. The acidic nature of the N-H protons facilitates deprotonation, followed by reaction with various electrophiles. This allows for the systematic modification of the sulfonamide moiety, which is a common strategy in the development of new compounds.

For instance, N-alkylation or N-arylation can be readily achieved under basic conditions. The reaction of the sulfonamide with alkyl halides or aryl halides (in the presence of a suitable catalyst) introduces new substituents, thereby altering the steric and electronic properties of the molecule. This versatility makes it a foundational precursor for creating libraries of structurally related sulfonamides. The general reactivity of sulfonamides with electrophiles is a well-established principle in organic synthesis. merckmillipore.com

| Electrophile | Reaction Type | Resulting Structure |

| Alkyl Halide (R-X) | N-Alkylation | C₃H₅-CH(CH₃)-SO₂NHR |

| Acyl Chloride (RCOCl) | N-Acylation | C₃H₅-CH(CH₃)-SO₂NHCOR |

| Aryl Halide (Ar-X) | N-Arylation (e.g., Buchwald-Hartwig) | C₃H₅-CH(CH₃)-SO₂NHAr |

This table illustrates potential synthetic transformations based on the known reactivity of primary sulfonamides.

Utilization in the Construction of Diverse Organic Frameworks

The structural rigidity and defined stereochemistry of the cyclopropyl (B3062369) group, combined with the hydrogen-bonding capability of the sulfonamide, make this compound an attractive building block for constructing larger, well-defined organic frameworks. While its specific incorporation into metal-organic frameworks (MOFs) is not extensively documented, the functional groups present are suitable for such applications. For example, sulfonamides have been investigated as components in nanoporous carbon materials derived from MOFs, highlighting their utility in framework chemistry. scirp.org

The molecule can be bifunctionalized at both the sulfonamide nitrogen and the carbon skeleton, allowing it to act as a linker or node in supramolecular assemblies or polymeric structures. The cyclopropyl group can impart specific conformational constraints, which is a desirable feature in the design of ordered materials.

Strategies for Derivatization via Functionalization of the Propane (B168953) Chain or Cyclopropyl Ring

Beyond the sulfonamide group, the carbon skeleton of this compound offers sites for derivatization, enabling the synthesis of a diverse range of analogs.

Modern synthetic methods allow for the selective functionalization of otherwise inert C(sp³)–H bonds. nih.gov The propane chain and cyclopropyl ring in this compound are targets for such transformations. Photocatalytic methods, for example, can generate carbon-centered radicals that can participate in C–C bond-forming reactions. mdpi.com These reactions can introduce new alkyl or aryl groups, extending the carbon framework. youtube.com

For example, a C–H bond on the propane chain could be targeted for arylation or alkylation through transition-metal-catalyzed cross-coupling reactions, a strategy that has seen broad application in modifying complex molecules. organic-chemistry.orgvanderbilt.edu The development of such selective C-C bond formations is a key area of organic synthesis. nih.gov

Heteroatom functionalization provides another route to diversify the structure.

N-Functionalization: As discussed in section 5.1, the sulfonamide nitrogen is readily alkylated and acylated. merckmillipore.com This remains the most direct method for introducing heteroatom-containing groups.

O- and S-Functionalization: Introducing oxygen or sulfur functionalities onto the propane chain or cyclopropyl ring typically requires a two-step process. First, a C–H bond must be oxidized to an alcohol (C-OH) or thiol (C-SH). This can be achieved through various oxidative methods. Once installed, these hydroxyl or thiol groups can be readily alkylated or acylated to form ethers, esters, thioethers, or thioesters, significantly expanding the range of accessible derivatives.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While SAR studies are most common in medicinal chemistry, they are also crucial in non-biological fields like materials science and catalysis. By systematically synthesizing analogs of this compound, one can tune its physical and chemical properties for specific applications.

For example, in the context of designing new ligands for catalysis, modifications to the cyclopropyl or propane moieties could influence the steric environment around a metal center, thereby affecting the selectivity of a catalytic reaction. Similarly, in material science, altering substituents could change the packing of molecules in a solid state, influencing properties like conductivity or porosity. The synthesis of pyrazole-based inhibitors has demonstrated how systematic modification of a core structure, including the variation of sulfonamide components, can optimize desired properties. nih.gov Although this example is from a biological context, the synthetic strategies for generating analogs are directly applicable to non-biological SAR.

| Structural Modification | Potential Property to Tune (Non-Biological) |

| Substitution on Cyclopropyl Ring | Electronic properties, steric hindrance for catalysis |

| Changing Propane Chain Length | Solubility, conformational flexibility in polymers |

| N-Substitution on Sulfonamide | Hydrogen bonding capability, thermal stability |

This table outlines hypothetical SAR studies in non-biological contexts, drawing parallels from established synthetic strategies.

Applications in Material Science Precursor Chemistry

The chemical features of this compound suggest its potential as a precursor in material science. The sulfonamide group is known for its thermal stability and ability to participate in hydrogen bonding, which are valuable attributes in the design of robust materials.

One potential application is in the synthesis of specialized polymers. The molecule could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then incorporated into a polymer chain. The presence of the cyclopropyl-sulfonamide moiety could impart unique properties to the resulting polymer, such as altered solubility, thermal resistance, or adhesive characteristics. Furthermore, sulfonamide-containing compounds have been explored as precursors for creating nanoporous carbons, where the sulfonamide group influences the final structure and properties of the carbon material. scirp.org

Advanced Analytical Techniques in the Research of 1 Cyclopropylpropane 2 Sulfonamide

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation

High-resolution mass spectrometry (HRMS) would be an indispensable tool for the unambiguous confirmation of the elemental composition of 1-Cyclopropylpropane-2-sulfonamide. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The technique would also reveal the characteristic isotopic pattern arising from the presence of sulfur and carbon isotopes, further corroborating the compound's identity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C6H13NO2S |

| Monoisotopic Mass | 163.0667 u |

| Calculated m/z (M+H)+ | 164.0745 |

| Isotopic Abundance (M+1) | Primarily due to ¹³C and ¹⁵N |

| Isotopic Abundance (M+2) | Primarily due to ³⁴S |

Chiral Chromatography for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the second carbon of the propane (B168953) chain, this compound can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er), which is critical for understanding the compound's potential biological activity.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules in solution. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign the proton (¹H) and carbon (¹³C) signals of this compound unequivocally. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be employed to determine the relative stereochemistry and preferred conformations of the molecule by measuring the spatial proximity of different protons.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the compound's connectivity and stereochemistry. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Development of Novel Analytical Methods for Research-Scale Quantification and Impurity Profiling

The development of robust and sensitive analytical methods is crucial for the quantification of this compound in various matrices and for the identification and control of impurities. High-performance liquid chromatography (HPLC), likely coupled with a UV or mass spectrometric detector, would be a primary technique for this purpose. Method development would focus on optimizing parameters such as the stationary phase, mobile phase composition, and gradient elution to achieve the desired separation and sensitivity for both the main compound and any potential process-related impurities or degradation products.

Conclusion and Future Directions in Cyclopropylpropane Sulfonamide Research

Summary of Key Methodological Advances

The synthesis of sulfonamides containing a cyclopropane (B1198618) ring has benefited from several innovative methodological advancements in organic chemistry. While methods specifically detailing the synthesis of 1-Cyclopropylpropane-2-sulfonamide are not extensively documented, general strategies for creating related structures provide a strong foundation for its preparation.

One of the most significant recent developments is the use of transition-metal-catalyzed cross-coupling reactions . Specifically, nickel-catalyzed intramolecular cross-electrophile coupling of benzylic sulfonamides with a pendant alkyl chloride has emerged as a powerful method for generating cyclopropane products. acs.org This approach is notable for its ability to form the strained three-membered ring from acyclic precursors under relatively mild conditions. Another advanced strategy involves metal-catalyzed domino reactions, which can transform starting materials like 2-alkynyl-4-chloro-N-tosylpiperidines into complex vinyl cyclopropanes bearing a sulfonamide group. uci.edu

More traditional, yet refined, approaches include multi-step syntheses. For instance, a well-established three-step process for preparing cyclopropyl (B3062369) sulfonamides involves the reaction of chloropropane sulfonyl chloride with tert-butyl amine, followed by a ring-closing step using n-butyl lithium, and finally, the acidic cleavage of the tert-butyl protecting group. google.comgoogle.com Innovations in this area focus on performing the process without the isolation of intermediates, which improves cost-efficiency and reduces environmental impact by avoiding the use of reagents like trifluoroacetic acid. google.com

Furthermore, modern one-pot syntheses are being developed to streamline the creation of sulfonamides from more common starting materials. A novel strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides through a copper-catalyzed decarboxylative chlorosulfonylation, followed by in-situ amination. acs.orgnih.gov This method has been successfully applied to sp³-rich acids like those containing bicyclo[1.1.1]pentane (BCP) scaffolds, suggesting its potential applicability to cyclopropane systems. acs.org The cycloaddition of donor-acceptor (D-A) cyclopropanes with reagents containing sulfur-nitrogen bonds also presents a sophisticated route to cyclic sulfonamides and related heterocycles. d-nb.infonih.gov

These methodologies are summarized in the table below.

| Methodology | Description | Key Features | Potential for this compound |

| Nickel-Catalyzed Cross-Electrophile Coupling | Intramolecular coupling of a sulfonamide with an alkyl chloride to form a cyclopropane ring. acs.org | Tolerates various functional groups; can be performed outside a glovebox. acs.org | High potential for stereoselective synthesis from an appropriate acyclic precursor. |

| Domino Reactions | Multi-reaction sequences, including a cross-electrophile coupling step, to build complex cyclopropane structures. uci.edu | Efficiently constructs complex molecules from simpler starting materials. uci.edu | Could be adapted to install the specific propane-2-sulfonamide (B152786) side chain. |

| Three-Step Ring Closure | Synthesis from chloropropane sulfonyl chloride via an N-protected intermediate, followed by cyclization and deprotection. google.comgoogle.com | Avoids isolation of intermediates; uses formic acid instead of trifluoroacetic acid. google.com | A direct and scalable, though multi-step, synthetic route. |

| One-Pot Decarboxylative Sulfonamidation | Copper-catalyzed conversion of carboxylic acids to sulfonyl chlorides, followed by reaction with an amine. acs.orgnih.gov | Uses readily available starting materials; broad substrate scope including sp³-rich acids. acs.orgnih.gov | A modern and efficient approach if a suitable cyclopropylpropane carboxylic acid precursor is available. |

| (3+2) Cycloaddition | Reaction of donor-acceptor cyclopropanes with S=N containing reagents like N-sulfinylamines. d-nb.infonih.gov | Forms five-membered rings containing sulfur and nitrogen (e.g., isothiazolidines), which can be further modified. d-nb.info | An indirect route that could lead to novel analogues. |

Emerging Synthetic Challenges and Opportunities

Despite the progress in synthetic methods, several challenges remain in the synthesis of cyclopropylpropane sulfonamides. A primary hurdle is achieving high stereoselectivity . The this compound structure contains a chiral center, and developing asymmetric syntheses to access single enantiomers is a significant challenge that needs to be addressed for potential pharmaceutical applications.

Another challenge lies in the functional group tolerance of existing methods. While modern catalytic systems have improved in this regard, the use of highly reactive reagents like n-alkyl lithium in traditional ring-closure methods can limit the types of functional groups that can be present in the starting materials. google.com

These challenges, however, create numerous opportunities for innovation. There is a clear need for the development of more atom-economical and environmentally benign synthetic routes . Catalytic, one-pot procedures that minimize waste and avoid harsh reagents are highly desirable. acs.orgrsc.org The opportunity to use readily available and inexpensive starting materials, as highlighted by methods utilizing carboxylic acids, is a key driver for future research. uci.eduacs.org

Furthermore, the development of synthetic methods that allow for the late-stage functionalization of more complex molecules with the cyclopropylpropane sulfonamide moiety would be highly valuable, particularly in medicinal chemistry for the rapid generation of analogues. uci.edu

Untapped Potential in Material Science and Advanced Organic Chemistry Applications

The unique structural features of this compound—a strained cyclopropane ring coupled with a polar sulfonamide group—suggest significant, yet largely unexplored, potential in material science and advanced organic chemistry.

In material science , the sulfonamide group is known to participate in hydrogen bonding, a key interaction for creating ordered supramolecular structures. Research has shown that sulfonamides can be used to tune the gelation properties of physical gels, suggesting that molecules like this compound could serve as building blocks for novel soft materials. nih.gov The rigid cyclopropane unit could impart specific conformational constraints, potentially leading to materials with unique viscoelastic or optical properties.

In advanced organic chemistry , this compound can be viewed as a versatile synthetic intermediate. The high ring strain of the cyclopropane ring (~115 kJ/mol) makes it susceptible to ring-opening reactions, providing access to a variety of linear or different cyclic structures. d-nb.info For example, under acidic conditions, cyclopropanes can be activated for nucleophilic attack, leading to ring-expanded products like pyrrolidines. acs.org This reactivity transforms the cyclopropyl group into a latent homoallylic or 1,3-difunctional synthon.

Additionally, the sulfonamide moiety itself is a site for further chemical modification. It can undergo reactions such as acylation, alkylation, or deprotection to the primary amine, opening up avenues for the synthesis of a diverse library of compounds from a single precursor. acs.org

Interdisciplinary Research Perspectives in Sulfonamide-Cyclopropane Chemistry

The fusion of a sulfonamide group and a cyclopropane ring within a single molecule creates a rich platform for interdisciplinary research, particularly at the interface of chemistry and biology.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. researchgate.nettandfonline.com Similarly, the cyclopropane ring is increasingly recognized as a valuable "bioisostere" in medicinal chemistry, often used to replace phenyl rings or other groups to improve metabolic stability, solubility, and binding affinity. nih.govresearchgate.net The combination of these two groups in this compound suggests a strong potential for the discovery of new biologically active compounds.

Future interdisciplinary research should focus on:

Computational and Screening Studies: Employing molecular docking and virtual screening to investigate the potential of this compound and its derivatives as inhibitors for various biological targets, such as enzymes (e.g., carbonic anhydrases, proteases) or protein-protein interactions. vulcanchem.comnih.gov

Agrochemical Research: The structural stability and unique conformation conferred by the cyclopropane ring are desirable features in modern pesticides. researchgate.net Exploring the potential of cyclopropylpropane sulfonamides in this area could lead to the development of new, effective, and environmentally safer agrochemicals.

Chemical Biology: Developing sulfonyl fluoride (B91410) analogues of this compound could provide chemical probes for "click" chemistry applications, enabling the study of biological systems or the identification of new drug targets through covalent labeling. acs.orgnih.gov

Q & A

Q. What are the established synthetic routes for 1-Cyclopropylpropane-2-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves sulfonylation of cyclopropane derivatives using sulfonyl chlorides under anhydrous conditions. For example, cyclopropylpropane derivatives can react with sulfonating agents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions. Intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Crystallography (XRD) may confirm stereochemistry if chiral centers are present .

Q. How can reaction conditions be optimized for sulfonamide formation while avoiding cyclopropane ring opening?

- Methodological Answer : Use low temperatures (0–10°C) and aprotic solvents (e.g., dichloromethane) to stabilize the cyclopropane ring. Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction before prolonged exposure to nucleophiles. Kinetic studies using time-resolved H NMR can identify degradation pathways. Orthogonal experimental designs (e.g., Taguchi method) may optimize parameters like solvent polarity, base strength, and stoichiometry .

Q. What spectroscopic techniques are most effective for confirming the sulfonamide functional group?

- Methodological Answer : Infrared (IR) spectroscopy can detect S=O stretching vibrations at ~1350–1300 cm and ~1160–1120 cm. H NMR will show deshielded protons near the sulfonamide group (δ 3.0–3.5 ppm). C NMR confirms sulfonamide-linked carbons (δ 40–50 ppm). X-ray photoelectron spectroscopy (XPS) provides elemental analysis of sulfur and nitrogen .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation of cyclopropane derivatives be addressed mechanistically?

- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can predict electron density distributions on the cyclopropane ring to identify reactive sites. Substituent effects (e.g., electron-withdrawing groups) may direct sulfonylation. Experimental validation via deuterium labeling or kinetic isotope effects (KIE) can confirm proposed mechanisms. Compare results with analogous compounds like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride to identify steric/electronic trends .

Q. What computational strategies are suitable for predicting the metabolic stability of this compound in biological systems?

- Methodological Answer : Use molecular docking to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4). QSAR models trained on sulfonamide derivatives can predict metabolic half-lives. Molecular dynamics (MD) simulations evaluate solvation effects and membrane permeability. Validate predictions with in vitro microsomal assays (e.g., liver microsomes + NADPH) .

Q. How can discrepancies between in vitro and in vivo activity data for this compound be systematically investigated?

- Methodological Answer : Conduct bioavailability studies (e.g., plasma protein binding, logP measurements) to assess absorption differences. Compare metabolic profiles using hepatocyte assays vs. in vivo pharmacokinetics. Investigate potential prodrug formation or pH-dependent solubility changes. Use knockout animal models to identify enzymes responsible for metabolic discrepancies .

Q. What statistical approaches are recommended for resolving contradictory data in dose-response studies?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling to integrate prior data and reduce uncertainty. Sensitivity analysis (e.g., Monte Carlo simulations) identifies outliers or confounding variables. Replicate studies under standardized conditions (e.g., controlled humidity, batch-matched reagents) .

Data Management and Integrity

Q. How should researchers document synthetic procedures to ensure reproducibility and compliance with FAIR principles?

- Methodological Answer : Record reaction parameters (temperature, solvent purity, stirring rate) in machine-readable formats (e.g., electronic lab notebooks). Use standardized nomenclature (IUPAC) and deposit raw spectral data in repositories like PubChem or Zenodo. Include negative results (e.g., failed reactions) to aid troubleshooting. Cross-reference with safety data sheets (e.g., Sigma-Aldrich guidelines) for hazard documentation .

Q. What protocols mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer : Pre-test compound stability under assay conditions (e.g., PBS pH 7.4, 37°C). Use internal standards (e.g., deuterated analogs) in LC-MS quantification. Validate cell lines via short tandem repeat (STR) profiling. Implement blinded analysis and randomized plate layouts to minimize observer bias .

Experimental Design

Q. How can researchers design a robust structure-activity relationship (SAR) study for sulfonamide analogs?

- Methodological Answer :

Synthesize analogs with systematic variations (e.g., cyclopropane substituents, sulfonamide linker lengths). Test against a panel of biological targets (e.g., enzymes, cell lines) using high-throughput screening. Apply multivariate analysis (e.g., PCA) to correlate structural features with activity. Compare with PubChem data for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.